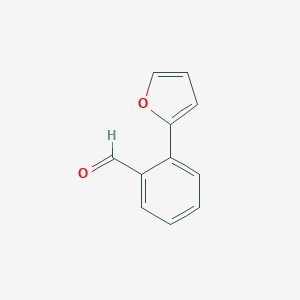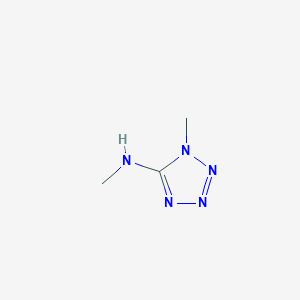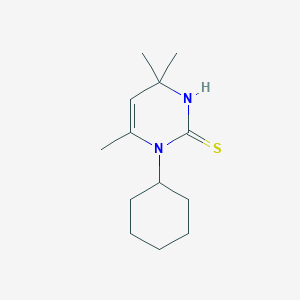
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine, also known as IPPH, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. IPPH is a derivative of the stimulant drug methylphenidate and is structurally similar to other psychoactive substances such as ephedrine and amphetamine. The purpose of
作用机制
The exact mechanism of action of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects
This compound has been shown to have stimulant properties, similar to other psychoactive substances such as amphetamine and methylphenidate. It has been shown to increase alertness, concentration, and focus, and may also enhance cognitive performance. However, little is known about the long-term effects of this compound on the brain and body.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments is its relatively low toxicity compared to other psychoactive substances. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments, such as its limited availability and lack of research on its long-term effects.
未来方向
For research include exploring its potential use in treating cognitive disorders and developing new psychoactive substances based on its structure.
合成方法
The synthesis of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is a complex process that involves several steps. The first step involves the reaction of 4-isopropylbenzaldehyde with nitroethane to produce 4-isopropyl-2-nitropropene. The second step involves the reduction of 4-isopropyl-2-nitropropene with sodium borohydride to produce this compound. The final step involves the purification of the product using various techniques such as column chromatography and recrystallization.
科学研究应用
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and may be useful in studying the effects of stimulants on the brain. This compound has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
属性
CAS 编号 |
16603-16-0 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.3 g/mol |
IUPAC 名称 |
1-(4-propan-2-ylphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,14H,8,13H2,1-3H3 |
InChI 键 |
PVNRNJYIJJGSRB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
同义词 |
1-(p-Isopropyl-α-methylphenethyl)hydrazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



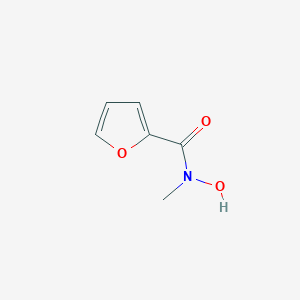
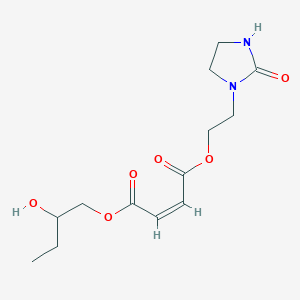
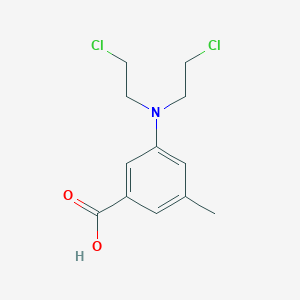

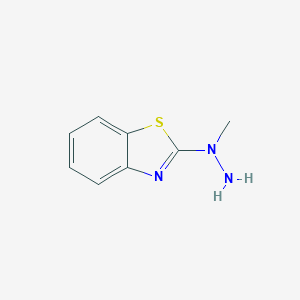
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)

